molecular formula C16H14N4O2 B13733174 N-(2-(2-Hydroxyphenyl)-2H-benzotriazol-5-yl)methacrylamide CAS No. 36325-69-6

N-(2-(2-Hydroxyphenyl)-2H-benzotriazol-5-yl)methacrylamide

Cat. No.: B13733174
CAS No.: 36325-69-6
M. Wt: 294.31 g/mol
InChI Key: NMOXHAYRTDPINE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(2-HYDROXYPHENYL)-2H-BENZOTRIAZOL-5-YL]METHACRYLAMIDE is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a benzotriazole moiety linked to a methacrylamide group, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-HYDROXYPHENYL)-2H-BENZOTRIAZOL-5-YL]METHACRYLAMIDE typically involves the reaction of 2-(2-hydroxyphenyl)-2H-benzotriazole with methacryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of N-[2-(2-HYDROXYPHENYL)-2H-BENZOTRIAZOL-5-YL]METHACRYLAMIDE follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-HYDROXYPHENYL)-2H-BENZOTRIAZOL-5-YL]METHACRYLAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(2-HYDROXYPHENYL)-2H-BENZOTRIAZOL-5-YL]METHACRYLAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a monomer in the synthesis of polymers with unique properties.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of UV-absorbing materials and coatings

Mechanism of Action

The mechanism of action of N-[2-(2-HYDROXYPHENYL)-2H-BENZOTRIAZOL-5-YL]METHACRYLAMIDE involves its interaction with specific molecular targets. The benzotriazole moiety can interact with nucleophilic sites in biological molecules, while the methacrylamide group can undergo polymerization reactions. These interactions can lead to the formation of stable complexes and polymers with desired properties .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(2-HYDROXYPHENYL)-2H-BENZOTRIAZOL-5-YL]ACRYLAMIDE
  • N-[2-(2-HYDROXYPHENYL)-2H-BENZOTRIAZOL-5-YL]METHACRYLATE
  • N-[2-(2-HYDROXYPHENYL)-2H-BENZOTRIAZOL-5-YL]ETHACRYLAMIDE

Uniqueness

N-[2-(2-HYDROXYPHENYL)-2H-BENZOTRIAZOL-5-YL]METHACRYLAMIDE is unique due to its specific combination of a benzotriazole moiety and a methacrylamide group. This combination imparts distinct chemical reactivity and physical properties, making it suitable for a wide range of applications .

Properties

CAS No.

36325-69-6

Molecular Formula

C16H14N4O2

Molecular Weight

294.31 g/mol

IUPAC Name

N-[2-(2-hydroxyphenyl)benzotriazol-5-yl]-2-methylprop-2-enamide

InChI

InChI=1S/C16H14N4O2/c1-10(2)16(22)17-11-7-8-12-13(9-11)19-20(18-12)14-5-3-4-6-15(14)21/h3-9,21H,1H2,2H3,(H,17,22)

InChI Key

NMOXHAYRTDPINE-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)NC1=CC2=NN(N=C2C=C1)C3=CC=CC=C3O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.